molecular formula C68H103N11O16 B2893080 MC-VC-Pab-mmaf CAS No. 863971-17-9

MC-VC-Pab-mmaf

Cat. No. B2893080
M. Wt: 1330.633
InChI Key: BDITVJHHJUTHBB-DNIGJBFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-VC-Pab-mmaf, also known as MC-Val-Cit-PAB-MMAF and Vc-MMAF, is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs) by using the tubulin inhibitor, MMAF, linked via cathepsin cleavable MC-Val-Cit-PAB . It shows antitumor activity .


Synthesis Analysis

The synthesis of MC-VC-Pab-mmaf involves the conjugation of the tubulin inhibitor MMAF to a monoclonal antibody via a protease-sensitive valine-citrulline dipeptide linker . The conjugation occurs through reduction/oxidation of the inter-chain disulfide bonds .


Molecular Structure Analysis

The molecular structure of MC-VC-Pab-mmaf consists of a humanized monoclonal antibody conjugated through a protease-sensitive valine-citrulline dipeptide linker with a monomethyl auristatin E phenylalanine drug (MMAF) . The chemical formula is C68H103N11O16 .

Scientific Research Applications

Trastuzumab-MC-vc-PAB-MMAF: Drug:Antibody Ratio

Trastuzumab-MC-vc-PAB-MMAF, an antibody-drug conjugate (ADC), is a humanized monoclonal antibody conjugated with a monomethyl auristatin E phenylalanine drug (MMAF) through a protease-sensitive valine-citrulline dipeptide linker. The drug:antibody ratio (DAR) plays a significant role in its efficacy, toxicity, and pharmacokinetics. Research has shown that the tumor response directly correlates with antibody dose, independent of MMAF exposure. However, toxicity response inversely correlates with antibody dose when normalized for MMAF exposure. Increasing DAR leads to increased clearance, impacting the pharmacokinetics of the conjugate (Leipold et al., 2007).

Resistance Overcoming Anthracycline-Based ADCs

Anthracycline-based ADCs using MC-vc-PAB linker demonstrate efficacy in overcoming resistance to auristatin-based ADCs in non-Hodgkin lymphoma (NHL). This is crucial for patients not responding or becoming resistant to current generation ADCs. These ADCs exhibit effectiveness in cell lines and xenograft models resistant to MMAE-based ADCs (Yu et al., 2015).

Quantification of MMAE-conjugated ADCs

The quantification of total MC-vc-PAB-MMAE ADCs (conjugated and unconjugated antibody) is essential for pharmacokinetic, efficacy, and safety studies. Different assay formats and reagents were evaluated, revealing the impact of MMAE drug load on recovery of DAR fractions. This is vital for developing accurate quantitative assays (Kozak et al., 2013).

Pharmacokinetic Characterization in Preclinical Species

Anti-ETBR-MC-vc-PAB-MMAE, an ADC targeting the Endothelin B receptor, shows pharmacokinetic behavior characterized by monitoring total antibody, conjugated antibody, and antibody-conjugated MMAE disposition. This research demonstrates dose-proportional pharmacokinetics in preclinical species, indicating the impact of cross-reactive antigen on clearance (Zhang et al., 2011).

EGFR-Targeting ADC for Pancreatic Cancer Therapy

Novel EGFR-targeting ADCs, such as RC68-MC-VC-PAB-MMAE, have shown promise as effective and selective therapeutic agents for EGFR-positive pancreatic cancer. These ADCs demonstrate potency in inhibiting tumor growth and superiority in stability compared to other ADCs (Li et al., 2019).

Safety And Hazards

In toxicity studies, the effect of DAR was assessed in naïve Sprague-Dawley rats, and when normalized for MMAF exposure, the toxicity response was inversely correlated with antibody dose .

Future Directions

The future directions of MC-VC-Pab-mmaf and other ADCs involve overcoming challenges such as limited penetration into solid tumors and potential immunogenicity . Understanding the relationships between DAR, efficacy, toxicity, and pharmacokinetics will afford the ideal design of antibody-drug conjugates .

properties

IUPAC Name

2-[[3-[1-[4-[[2-[[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDITVJHHJUTHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H103N11O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-[1-[4-[[2-[[2-[[4-[[5-(Carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Citations

For This Compound
26
Citations
B Bender, D Leipold, D Li, L Crocker, K Parsons… - Molecular Cancer …, 2007 - AACR
C167 Background. The humanized monoclonal antibody trastuzumab, linked to the cytotoxic antimitotic agent Monomethylauristatin E Phenylalanine (MMAF), produces potent and …
Number of citations: 0 aacrjournals.org
D Leipold, N Jumbe, D Dugger, L Crocker, W Leach… - Cancer Research, 2007 - AACR
1551 Trastuzumab-MC-vc-PAB-MMAF (Trastuzumab-vc-MMAF) is a humanized monoclonal antibody (Herceptin ® , trastuzumab, Tmab) conjugated through a protease-sensitive valine-…
Number of citations: 5 aacrjournals.org
X Yao, J Jiang, X Wang, C Huang, D Li, K Xie… - Breast cancer research …, 2015 - Springer
… The drug linker (mc-vc-PAB-MMAE, mc-vc-PAB-MMAF, or mc-MMAF) dissolved in DMSO was then mixed rapidly with the conjugation reaction mixture using a volume calculated to give …
Number of citations: 84 link.springer.com
P Senter, S Doronina, J Schmidt, T Bovee, B Toki… - Cancer Research, 2007 - AACR
… -MMAF (mAb-mc-VC-PAB-MMAF). The anti-CD70 ADC, h1F6-mc-VC-PAB-MMAF, is >2,200-… in vitro and in vivo as h1F6-mc-VC-PAB-MMAF conjugates, yet were better tolerated. Thus, …
Number of citations: 0 aacrjournals.org
XY Zhao, B Subramanyam, N Sarapa… - Clinical cancer …, 2016 - ingentaconnect.com
… Their in vivo potency is ranked as follows: 7D9mc-vc-PAB-MMAE>7D9-mc-vc-PAB-MMAF>7D9-mcMMAF. The uncleavable maleimidocaproyl-MMAF (mcMMAF) was least potent. This …
Number of citations: 53 www.ingentaconnect.com
AV Kamath, S Iyer - Pharmaceutical research, 2015 - Springer
… Similar results were seen in a rat study with trastuzumab-MC-vc-PAB-MMAF conjugates (DAR of 2, 4, and 6), where the ADCS with the higher drug loads cleared faster and were less …
Number of citations: 107 link.springer.com
L Zhou, F Yang, Z Bai, X Zhou, Z Zhang, Z Li… - Angewandte …, 2023 - Wiley Online Library
One of the key challenges of improving clinical outcomes of antibody drug conjugates (ADCs) is overcoming cancer resistance to the antibody and/or drug components of ADCs, and …
Number of citations: 4 onlinelibrary.wiley.com
Y Su, X Zhang, S Bidlingmaier, CR Behrens, NK Lee… - Cancer research, 2020 - AACR
… A nonbinding human IgG1 was also conjugated to both drugs (Ctrl IgG-MC-vc-PAB-MMAF and Ctrl IgG-MC-vc-PAB-MMAE) with similar DARs (Supplementary Fig. S5A and S5B). …
Number of citations: 21 aacrjournals.org
Y Su, Y Liu, CR Behrens, S Bidlingmaier, NK Lee… - JCI insight, 2018 - ncbi.nlm.nih.gov
… -C4-2B xenograft was treated with YS5-MC-vc-PAB-MMAF for a total of 4 doses at 5 mg/kg. … on a nonbinding IgG1 (Ctrl IgG-MC-vc-PAB-MMAF). Injection days are indicated by black …
Number of citations: 42 www.ncbi.nlm.nih.gov
SJ Scales, N Gupta, G Pacheco, R Firestein… - Molecular cancer …, 2014 - AACR
… The intermediate activity of the mc-vc-PAB-MMAF conjugate (110% inhibition) probably reflects more efficient diffusion of free MMAF (than cys-mc-MMAF) following val-cit cleavage and …
Number of citations: 58 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.